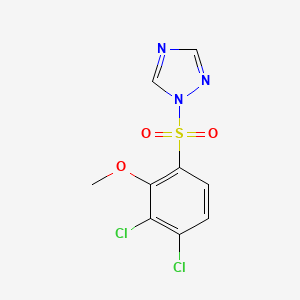

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole

Description

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole is a triazole-derived compound characterized by a 1,2,4-triazole core linked to a 3,4-dichloro-2-methoxyphenylsulfonyl group. This structure combines electron-withdrawing substituents (chloro and sulfonyl) with an electron-donating methoxy group, influencing its physicochemical properties, such as lipophilicity and solubility.

Properties

IUPAC Name |

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3O3S/c1-17-9-7(3-2-6(10)8(9)11)18(15,16)14-5-12-4-13-14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPGAOXTPJVVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the dichloromethoxyphenyl intermediate: This step involves the chlorination of a methoxyphenyl compound to introduce chlorine atoms at the 3 and 4 positions.

Sulfonylation: The dichloromethoxyphenyl intermediate is then reacted with a sulfonyl chloride reagent to introduce the sulfonyl group.

Triazole ring formation: The final step involves the cyclization of the sulfonylated intermediate with a suitable nitrogen source to form the 1,2,4-triazole ring.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition or modulation of protein function. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are outlined below:

- Substituent Impact: Chlorine Atoms: Chlorination at the 3,4-positions (as in the target compound) enhances lipophilicity and membrane penetration compared to 2,4-dichloro analogs like penconazole . Sulfonyl Group: The sulfonyl moiety may improve metabolic stability but reduce cellular permeability compared to benzyl or thiol derivatives .

Biological Activity

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and anticancer properties, supported by recent research findings and case studies.

- Common Name : this compound

- CAS Number : 2058515-62-9

- Molecular Formula : C₉H₇Cl₂N₃O₃S

- Molecular Weight : 308.14 g/mol

Anti-inflammatory Activity

Recent studies have shown that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory effects. Specifically, compounds synthesized from amidrazones demonstrated reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. For instance:

- Study Findings : Compounds labeled as 3a , 3c , and 3e significantly decreased TNF-α levels without exhibiting toxicity. This suggests a promising application in treating chronic inflammatory diseases .

Antibacterial Activity

The antibacterial properties of this compound derivatives were evaluated against various bacterial strains. The results indicated:

- Effectiveness Against Bacteria : The synthesized compounds showed activity against both Gram-positive and Gram-negative bacteria. Notably, the derivatives exhibited lower minimum inhibitory concentrations (MICs), indicating enhanced potency .

Anticancer Activity

The triazole moiety has been linked to improved anticancer activity. A study highlighted the effectiveness of triazole derivatives in inhibiting cancer cell proliferation:

- Case Study : In vitro tests on human cancer cell lines revealed that certain triazole derivatives had IC₅₀ values significantly lower than their parent compounds. For example:

The biological activity of triazole compounds can be attributed to their ability to interact with biological targets through hydrogen bonding and other molecular interactions. The nitrogen atoms in the triazole ring serve as hydrogen bond acceptors, enhancing the compound's stability and interaction with target proteins.

Comparative Analysis of Biological Activity

| Compound | Activity Type | IC₅₀ (μM) | Target Cells |

|---|---|---|---|

| 3a | Anti-inflammatory | N/A | Peripheral Blood Mononuclear Cells |

| 3c | Anti-inflammatory | N/A | Peripheral Blood Mononuclear Cells |

| 3e | Anti-inflammatory | N/A | Peripheral Blood Mononuclear Cells |

| Triazole Derivative | Anticancer | 9.6 | Human Microvascular Endothelial Cells |

| Parent Compound | Anticancer | 41 | Human Microvascular Endothelial Cells |

Q & A

Q. What are the key synthetic pathways for preparing 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonylation of 1H-1,2,4-triazole derivatives using 3,4-dichloro-2-methoxybenzenesulfonyl chloride under reflux in anhydrous solvents like dichloromethane or THF. Catalytic bases (e.g., triethylamine) are critical for deprotonation and activating the triazole ring. Evidence from analogous sulfonylation reactions indicates yields range from 50–75%, dependent on solvent polarity and temperature control to minimize side reactions .

Q. How can spectroscopic methods (e.g., NMR, UV-Vis) be optimized to characterize this compound’s purity and structural integrity?

- NMR : Use deuterated DMSO to resolve sulfonyl and triazole proton signals. The sulfonyl group’s electron-withdrawing effect deshields adjacent protons, appearing as distinct singlets (δ 8.5–9.0 ppm for triazole protons) .

- UV-Vis : The sulfonyl group induces strong absorbance near 258 nm (λmax), validated by spectrophotometric quantitation methods for structurally related triazole derivatives .

Q. What are the primary solubility challenges for this compound in aqueous and organic solvents?

The sulfonyl group confers moderate polarity, making the compound soluble in DMSO and DMF but poorly soluble in water or nonpolar solvents. Co-solvents like ethanol-water mixtures (70:30 v/v) improve solubility for biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced COX-2 inhibitory activity?

Structural analogs of 1,2,4-triazole sulfonamides exhibit COX-2 selectivity via hydrogen bonding with Arg120 and Tyr355 residues. Molecular docking (using AutoDock Vina) should prioritize modifications to the methoxy and dichloro substituents to optimize binding affinity. For example, replacing methoxy with bulkier groups (e.g., ethoxy) may enhance hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxicity)?

- Dose-response profiling : Test the compound across a wide concentration range (0.1–100 µM) to distinguish therapeutic efficacy from cytotoxicity.

- Mechanistic studies : Use siRNA knockdown or COX-2/COX-1 isoform-specific inhibitors to isolate target effects. Discrepancies in literature may arise from cell-line-specific COX-2 expression levels .

Q. How does the compound’s crystallographic structure inform its stability and intermolecular interactions?

Single-crystal X-ray diffraction (using SHELX programs) reveals packing motifs dominated by π-π stacking (triazole rings) and sulfonyl-oxygen hydrogen bonds. These interactions correlate with thermal stability (Tm > 180°C) and resistance to hydrolysis in acidic conditions .

Q. What methodologies validate the compound’s stability under physiological conditions (e.g., plasma, pH gradients)?

- HPLC-MS stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24h. Monitor degradation products via MS fragmentation patterns.

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; sulfonamide bonds are prone to hydrolysis under high humidity .

Q. How can regioselective functionalization of the triazole ring modulate biological activity?

Introducing substituents at the N1 position (e.g., alkylation) enhances metabolic stability, while C5 modifications (e.g., halogenation) improve target binding. For example, 3,5-dichloro analogs show 3-fold higher antimicrobial activity compared to unsubstituted derivatives .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.